molecular formula C6H10N4 B577295 N2,N2-Dimethylpyrimidine-2,4-diamine CAS No. 1074-34-6

N2,N2-Dimethylpyrimidine-2,4-diamine

Cat. No. B577295
CAS RN: 1074-34-6
M. Wt: 138.174
InChI Key: HFILKPNHATWAFS-UHFFFAOYSA-N
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Description

N2,N2-Dimethylpyrimidine-2,4-diamine is a molecule with the CAS Number: 856289-68-4 and a molecular weight of 138.17 . It is a widely studied and important molecule in the field of pharmaceuticals.


Synthesis Analysis

The synthesis of this compound involves the reaction of 2-chloro-4-pyrimidinamine with dimethylamine in water and N,N-dimethylformamide. The reaction mixture is heated in a microwave reactor at 220°C for 30 minutes. The reaction mixture is then purified by RP-HPLC to yield this compound .


Molecular Structure Analysis

The molecular structure of this compound consists of 10 heavy atoms, 6 of which are aromatic. It has 1 rotatable bond, 2 H-bond acceptors, and 1 H-bond donor .


Physical And Chemical Properties Analysis

This compound is a pale-yellow to yellow-brown solid . It has a high GI absorption, is not BBB permeant, and is not a P-gp substrate. It is not an inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . It is very soluble, with a solubility of 7.42 mg/ml .

Scientific Research Applications

  • Antimicrobial Agents : A study by Rao, Rao, and Koteswara (2020) focused on the synthesis of N5-(3-substituted benzylidene)-N4-phenyl pyrimidine-4,5-diamine / N5-(2substituted benzylidene)-N2,N2-dimethyl-N4-phenyl pyrimidine-2,4,5-triamine as potential antimicrobial agents. These compounds showed significant inhibition against various bacteria and fungi, suggesting their utility in the development of new antimicrobial drugs (M. S. Rao, T. B. Rao, & Cherukumalli Purna Koteswara, 2020).

  • Antitumor Activity : Grivsky et al. (1980) synthesized 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, which showed potent lipid-soluble inhibition of mammalian dihydrofolate reductase and significant activity against Walker 256 carcinosarcoma in rats. This study highlights its potential application in cancer treatment (E. Grivsky, S. Lee, C. W. Sigel, D. Duch, & C. A. Nichol, 1980).

  • Synthesis of New Compounds for Various Applications : Beloglazkina et al. (2005) investigated the reactions of 5-acylpyrimidine-4-thiones with aliphatic diamines, resulting in new NiII and CoIII complexes. These complexes were studied for their electrochemical properties, suggesting applications in materials science and electrochemistry (E. Beloglazkina, A. A. Chizhevskii, V. N. Nuriev, R. L. Antipin, N. Zyk, I. Chernyshev, A. A. Moiseeva, & K. Butin, 2005).

  • Polyimide Synthesis : Wang, Liou, Liaw, and Huang (2008) synthesized new diamine monomers for the preparation of novel polyimides, which exhibited high glass transition temperatures, mechanical, and thermal properties. These materials have potential applications in high-performance plastics and coatings (Kun-Li Wang, W. Liou, D. Liaw, & Sheng-Tung Huang, 2008).

  • Larvicidal Activity : Gorle et al. (2016) prepared a series of pyrimidine derivatives and tested their larvicidal activity. The study found significant activity in several compounds, indicating potential use in pest control and public health (S. Gorle, S. Maddila, Santosh Chokkakula, P. Lavanya, Moganavelli Singh, & S. B. Jonnalagadda, 2016).

Safety and Hazards

N2,N2-Dimethylpyrimidine-2,4-diamine is classified as a warning signal word. Its hazard statements include H315 and H319 .

properties

IUPAC Name

2-N,2-N-dimethylpyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4/c1-10(2)6-8-4-3-5(7)9-6/h3-4H,1-2H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFILKPNHATWAFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

40% Dimethylamine in water (1466 μl, 11.58 mmol) was added into the mixture of 2-chloro-4-pyrimidinamine (300 mg, 2.316 mmol) in N,N-dimethylformamide (DMF) (1.5 ml). The resulting reaction mixture was heated in a microwave reactor at 220° C. for 30 min. The reaction mixture was purified by RP-HPLC to yield N,N-dimethyl-2,4-pyrimidinediamine (290 mg, 2.099 mmol, 91% yield) as a white solid. MS (ES+) m/z 139.2 (MH+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1466 μL
Type
reactant
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One

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